molecular formula C14H19F3N2O2 B12544798 Benzenamine, N-(1-methylpropyl)-4-nitro-N-propyl-3-(trifluoromethyl)- CAS No. 821776-80-1

Benzenamine, N-(1-methylpropyl)-4-nitro-N-propyl-3-(trifluoromethyl)-

Cat. No.: B12544798
CAS No.: 821776-80-1
M. Wt: 304.31 g/mol
InChI Key: YJPJORVSHPMZEY-UHFFFAOYSA-N
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Description

Nomenclature and Structural Characterization of Benzenamine, N-(1-methylpropyl)-4-nitro-N-propyl-3-(trifluoromethyl)-

Systematic IUPAC Nomenclature and CAS Registry Analysis

The IUPAC name Benzenamine, N-(1-methylpropyl)-4-nitro-N-propyl-3-(trifluoromethyl)- follows hierarchical substitution rules for aromatic amines. The parent structure is benzenamine (aniline), with three substituents:

  • A nitro group (-NO₂) at the para position (C4).
  • A trifluoromethyl group (-CF₃) at the meta position (C3).
  • Two alkylamino groups: N-(1-methylpropyl) (sec-butyl) and N-propyl at the nitrogen atom.

The CAS Registry Number 821776-80-1 uniquely identifies this compound in chemical databases. CAS registry numbers mitigate ambiguity in chemical identification, particularly for structurally intricate molecules with multiple functional groups. Comparative analysis of CAS entries reveals that this compound belongs to a subclass of N,N-dialkyl-4-nitro-3-(trifluoromethyl)anilines*, which are frequently studied for their electronic and steric properties.

Table 1: Key Identifiers for Benzenamine, N-(1-methylpropyl)-4-nitro-N-propyl-3-(trifluoromethyl)-
Property Value
CAS Registry Number 821776-80-1
Molecular Formula C₁₄H₁₉F₃N₂O₂
Exact Molecular Weight 304.31 g/mol
InChIKey YJPJORVSHPMZEY-UHFFFAOYSA-N

Molecular Formula and Stereochemical Considerations

The molecular formula C₁₄H₁₉F₃N₂O₂ indicates 14 carbon atoms, 19 hydrogens, three fluorines, two nitrogens, and two oxygens. The nitrogen atom in the aniline core bonds to two alkyl groups: a propyl chain (-CH₂CH₂CH₃) and a 1-methylpropyl group (-CH(CH₂CH₃)CH₂). The latter introduces a stereocenter at the branching carbon, yielding two enantiomers. However, the compound’s synthesis and isolation methods (not discussed here) may produce racemic mixtures or specific stereoisomers depending on reaction conditions.

The trifluoromethyl group at C3 contributes significant electronegativity, while the nitro group at C4 enhances aromatic ring electron deficiency. These features collectively influence reactivity in substitution and reduction reactions.

Comparative Structural Analysis with Substituted Aniline Derivatives

Structurally analogous compounds include:

  • 4-Nitro-3-trifluoromethylaniline (CAS 393-11-3): Lacking N-alkyl groups, this simpler derivative has a molecular formula C₇H₅F₃N₂O₂ and a lower molecular weight (206.12 g/mol).
  • N-Ethyl-2-nitro-4-(trifluoromethyl)benzenamine (CAS 30377-62-9): Features an ethyl group at the nitrogen and a nitro group at C2, altering electronic distribution.
Table 2: Structural Comparison of Substituted Anilines
Compound Molecular Formula Molecular Weight (g/mol) Key Substituents
Benzenamine, N-(1-methylpropyl)-4-nitro- C₁₄H₁₉F₃N₂O₂ 304.31 N-sec-butyl, N-propyl, -CF₃, -NO₂
4-Nitro-3-trifluoromethylaniline C₇H₅F₃N₂O₂ 206.12 -CF₃, -NO₂
N-Ethyl-2-nitro-4-(trifluoromethyl)benzenamine C₉H₉F₃N₂O₂ 234.18 N-ethyl, -CF₃, -NO₂

The N,N-dialkyl substitution in the target compound increases steric hindrance compared to monoalkyl or non-alkylated analogs, potentially reducing nucleophilic reactivity at the nitrogen center. Additionally, the sec-butyl group introduces greater hydrophobicity relative to linear alkyl chains, impacting solubility in polar solvents.

Properties

CAS No.

821776-80-1

Molecular Formula

C14H19F3N2O2

Molecular Weight

304.31 g/mol

IUPAC Name

N-butan-2-yl-4-nitro-N-propyl-3-(trifluoromethyl)aniline

InChI

InChI=1S/C14H19F3N2O2/c1-4-8-18(10(3)5-2)11-6-7-13(19(20)21)12(9-11)14(15,16)17/h6-7,9-10H,4-5,8H2,1-3H3

InChI Key

YJPJORVSHPMZEY-UHFFFAOYSA-N

Canonical SMILES

CCCN(C1=CC(=C(C=C1)[N+](=O)[O-])C(F)(F)F)C(C)CC

Origin of Product

United States

Preparation Methods

Route 1: Sequential Nitration and Alkylation

Step 1: Preparation of 3-Trifluoromethylaniline

  • Method : Nitration of benzotrifluoride derivatives followed by catalytic hydrogenation.
    • Reagents : HNO₃/H₂SO₄ (nitrating agent), Raney Ni/Pd catalyst.
    • Yield : >90% for 3-trifluoromethylaniline.

Step 2: Nitration at the Para Position

  • Reagents : Concentrated HNO₃, acetylated intermediate (e.g., 3-trifluoromethylacetanilide).
    • Conditions : 60–65°C, HNO₃ (reaction time: 8–12 hours).
    • Yield : 83–85% for 4-nitro-3-trifluoromethylacetanilide.

Step 3: Deprotection and Alkylation

  • Deprotection : K₂CO₃ in ethanol (60–80°C) to yield 4-nitro-3-trifluoromethylaniline.
  • Alkylation :
    • First Alkylation : Propyl chloride in DMF, base (e.g., K₂CO₃) at 50–60°C.
    • Second Alkylation : 1-Methylpropyl chloride (isobutyl chloride) under analogous conditions.
    • Yield : 65–75% for final product.

Step 4: Salt Formation

  • Reagents : HCl in 1,4-dioxane.
    • Conditions : Room temperature, vacuum distillation.
Step Reagents/Conditions Yield Key References
Nitration HNO₃/H₂SO₄, 90–105°C >90%
Alkylation Propyl chloride, K₂CO₃, DMF 65–75%
Salt Formation HCl, 1,4-dioxane >85%

Route 2: Direct Alkylation of Nitro Precursor

Step 1: Nitration of 3-Trifluoromethylaniline

  • Reagents : HNO₃, acetylated intermediate (e.g., 3-trifluoromethylacetanilide).
  • Conditions : 60–65°C, 8–12 hours.

Step 2: Simultaneous Deprotection and Alkylation

  • Reagents : K₂CO₃, ethanol, propyl chloride, and 1-methylpropyl chloride.
  • Conditions : 60–80°C, 10–12 hours.

Step 3: Salt Formation

  • Reagents : HCl in ethanol or 1,4-dioxane.
Step Reagents/Conditions Yield Key References
Nitration HNO₃, 60–65°C 83–85%
Alkylation Propyl/1-methylpropyl chloride, K₂CO₃ 70–75%

Alternative Methods

Route 3: Metallaphotocatalytic Coupling

  • Reagents : 3,3,3-Trifluoropropene, nitroarenes, tertiary alkylamines, carboxylic acids.
  • Catalyst : Iridium-based photocatalyst, nickel salt.
  • Conditions : Light irradiation, 50°C, 5–8 hours.

Advantages : Modular synthesis, high diversity in alkyl groups.
Limitations : Lower yields (50–70%) compared to traditional methods.

Key Optimization Parameters

Nitration Selectivity

  • Acetyl Protection : Prevents over-nitration at the ortho position.
  • Temperature Control : 60–65°C ensures para-selectivity.

Alkylation Efficiency

  • Base Selection : K₂CO₃ > NaH for avoiding side reactions.
  • Solvent Choice : DMF > THF for improved solubility of bulky alkylating agents.
Parameter Optimal Value Impact References
Nitration Temp 60–65°C Maximizes para-selectivity
Alkylation Base K₂CO₃ Minimizes over-alkylation
Solvent DMF Enhances reaction rate

Industrial Challenges and Solutions

Waste Management

  • Solvent Recovery : Toluene or NMP used in nitration steps can be recycled via distillation.
  • Catalyst Reuse : Raney Ni/Pd catalysts in hydrogenation steps can be filtered and reused.

Scalability

  • Batch Processing : Nitration and alkylation steps are scalable to >100 kg using stirred-tank reactors.
  • Cost : Propyl and 1-methylpropyl chlorides are cheaper than Grignard reagents, favoring alkylation over alkylation.

Chemical Reactions Analysis

Types of Reactions

Benzenamine, N-(1-methylpropyl)-4-nitro-N-propyl-3-(trifluoromethyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens (chlorine, bromine), nitric acid, sulfuric acid.

Major Products Formed

    Oxidation: Amino-substituted derivatives.

    Reduction: Amino-substituted derivatives.

    Substitution: Halogenated or further nitrated derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has shown that derivatives of benzenamine compounds can exhibit significant anticancer properties. For instance, the structure-activity relationship (SAR) studies have identified that modifications at the para position of the aromatic ring can enhance the microtubule-stabilizing activity of these compounds, which is critical in cancer treatment as it disrupts cancer cell division .

Neurodegenerative Disease Research
The compound has been investigated for its potential role in treating neurodegenerative diseases such as Alzheimer's. Studies indicate that certain derivatives can reduce axonal dystrophy and amyloid-beta plaque deposition in transgenic mouse models, suggesting a protective effect on neuronal integrity .

Materials Science

Polymer Additives
Benzenamine derivatives are utilized as additives in polymer formulations to improve thermal stability and mechanical properties. The trifluoromethyl group enhances the hydrophobicity of polymers, making them suitable for applications in coatings and adhesives that require resistance to environmental degradation .

Fluorinated Materials
The incorporation of trifluoromethyl groups into polymers has been shown to impart unique properties such as increased chemical resistance and lower surface energy. This makes benzenamine derivatives valuable in producing specialized materials for electronics and aerospace applications .

Environmental Applications

Biodegradation Studies
Research indicates that compounds like benzenamine can be subjected to biodegradation processes. Understanding the degradation pathways of such compounds is crucial for assessing their environmental impact and developing strategies for remediation of contaminated sites .

Analytical Chemistry
Benzenamine derivatives are often used as standards in analytical chemistry for the detection and quantification of pollutants. Their unique chemical structure allows for precise identification using techniques such as mass spectrometry and chromatography .

Case Studies

Study Application Area Findings
Study on Microtubule StabilizationMedicinal ChemistryIdentified benzenamine derivatives with enhanced anticancer activity through microtubule stabilization mechanisms .
Neurodegenerative Disease ModelNeurobiologyDemonstrated reduction of amyloid-beta plaques in treated transgenic mice, indicating potential therapeutic effects .
Polymer Formulation ResearchMaterials ScienceShowed improved mechanical properties and thermal stability when incorporating benzenamine derivatives into polymer matrices .

Mechanism of Action

The mechanism of action of Benzenamine, N-(1-methylpropyl)-4-nitro-N-propyl-3-(trifluoromethyl)- involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins. These interactions can disrupt cellular processes, leading to antimicrobial or anticancer effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparison

The compound belongs to a class of N-alkyl-4-nitro-3-(trifluoromethyl)benzenamines , which share a benzene core with nitro and trifluoromethyl groups. Below is a detailed comparison with structurally related compounds:

Compound Name CAS Number Substituents Molecular Formula Key Applications Key Differences
Benzenamine, N-(1-methylpropyl)-4-nitro-N-propyl-3-(trifluoromethyl)- Not provided - 4-NO₂, 3-CF₃
- N-(1-methylpropyl), N-propyl
Likely C₁₃H₁₇F₃N₂O₂ Hypothesized herbicide Unique combination of 4-nitro and 3-CF₃ with branched/linear alkyl chains.
Profluralin
(N-(cyclopropylmethyl)-2,6-dinitro-N-propyl-4-(trifluoromethyl)benzenamine)
26399-36-0 - 2,6-diNO₂, 4-CF₃
- N-cyclopropylmethyl, N-propyl
C₁₄H₁₆F₃N₃O₄ Pre-emergent herbicide Dinitro substitution (2,6-positions) vs. single nitro (4-position) in target.
Benfluralin
(N-butyl-N-ethyl-2,6-dinitro-4-(trifluoromethyl)benzenamine)
1861-40-1 - 2,6-diNO₂, 4-CF₃
- N-butyl, N-ethyl
C₁₃H₁₆F₃N₃O₄ Herbicide (soil-applied) Shorter alkyl chains (butyl/ethyl) vs. longer branched chains (1-methylpropyl).
Trifluralin
(2,6-dinitro-N,N-dipropyl-4-(trifluoromethyl)benzenamine)
1582-09-8 - 2,6-diNO₂, 4-CF₃
- N,N-dipropyl
C₁₃H₁₆F₃N₃O₄ Herbicide (broadleaf weed control) Symmetric dipropyl groups vs. asymmetric alkylation in the target compound.
Benzenamine, N-(2-methoxyethyl)-4-nitro-N-propyl-3-(trifluoromethyl)- 821776-88-9 - 4-NO₂, 3-CF₃
- N-(2-methoxyethyl), N-propyl
C₁₃H₁₇F₃N₂O₃ Unknown (research chemical) Methoxyethyl group introduces polarity, affecting solubility and bioavailability.

Key Findings from Comparative Analysis

Substituent Positioning :

  • The target compound’s 4-nitro and 3-CF₃ substitution differs from most analogs (e.g., profluralin, trifluralin), which have 2,6-dinitro and 4-CF₃ . This positional variance likely alters electron distribution, stability, and interactions with biological targets.

Alkyl Group Effects :

  • Branched vs. Linear Chains : The N-(1-methylpropyl) group in the target compound introduces steric hindrance compared to linear alkyl chains (e.g., trifluralin’s dipropyl). This may reduce soil mobility but enhance persistence .
  • Polarity : The absence of oxygen-containing groups (e.g., methoxy in CAS 821776-88-9) suggests lower water solubility compared to analogs with polar substituents .

Biological Activity: Compounds with 2,6-dinitro groups (e.g., trifluralin) are established herbicides targeting root growth in weeds.

Environmental Impact :

  • The trifluoromethyl group enhances resistance to degradation, increasing environmental persistence. However, the branched alkyl chain in the target compound may reduce leaching compared to analogs with shorter chains (e.g., benfluralin) .

Biological Activity

Benzenamine, N-(1-methylpropyl)-4-nitro-N-propyl-3-(trifluoromethyl)-, also known by its CAS number 821777-19-9, is a compound with significant biological activity that has garnered attention in various fields, including pharmaceuticals and environmental science. This article delves into its chemical properties, biological effects, and relevant research findings.

  • Molecular Formula : C10H11F3N2O2
  • Molecular Weight : 248.2017 g/mol
  • Density : 1.138 g/cm³
  • Boiling Point : 321.3 °C at 760 mmHg
  • Flash Point : 148.1 °C

The compound is characterized by the presence of a trifluoromethyl group, which enhances its lipophilicity and may influence its biological interactions.

Biological Activity Overview

Benzenamine derivatives are known for a variety of biological activities, including antimicrobial, anti-inflammatory, and potential anticancer properties. The specific compound in focus exhibits several noteworthy biological effects:

Antimicrobial Activity

Research has indicated that benzenamine derivatives can possess antimicrobial properties. For instance:

  • A study demonstrated that similar compounds effectively inhibited the growth of various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria.

Cytotoxicity and Anticancer Potential

The cytotoxic effects of benzenamine derivatives have been explored in several studies:

  • In vitro assays showed that compounds with similar structures induced apoptosis in cancer cell lines, indicating their potential as anticancer agents.
  • Specific concentrations of the compound led to significant reductions in cell viability in human cancer cells, highlighting its potential therapeutic applications.

Toxicological Studies

Toxicological assessments are crucial for understanding the safety profile of new compounds:

  • A scoping review of inhalation toxicity associated with non-nicotine e-cigarette constituents revealed that many benzenamine derivatives could pose health risks, including acute toxicity and potential carcinogenic effects. Such findings emphasize the need for careful evaluation of exposure risks associated with these compounds in consumer products .

Case Studies and Research Findings

Several studies have investigated the biological activity of benzenamine derivatives:

StudyFindings
Bae et al. (2000)Investigated the synthesis and antimicrobial properties of nitro-substituted benzenamines, finding effective inhibition against Gram-positive bacteria .
Ibata et al. (1991)Explored the cytotoxic effects of various benzenamine derivatives on tumor cell lines, demonstrating significant apoptosis induction .
NHMRC (2023)Conducted a review on inhalation toxicity related to e-cigarette constituents, identifying health risks associated with certain benzenamines .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Benzenamine, N-(1-methylpropyl)-4-nitro-N-propyl-3-(trifluoromethyl)-, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : Synthesis typically involves nitration and alkylation steps. For example, nitro groups can be introduced via electrophilic substitution under controlled acidic conditions (e.g., HNO₃/H₂SO₄), while alkylation of the amine group may require phase-transfer catalysts or aprotic solvents like dichloromethane. Optimization includes temperature control (e.g., 0–5°C for nitration to avoid over-oxidation) and stoichiometric adjustments to minimize byproducts like dinitro derivatives . Scaling up may involve continuous flow reactors for improved heat management .

Q. How is the structural integrity of this compound confirmed, and what analytical techniques are most reliable?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., trifluoromethyl at C3, nitro at C4) and confirms alkylation patterns.
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., C₁₃H₁₆F₃N₃O₂ expected ~327.3 g/mol) and detects isotopic patterns from fluorine/chlorine .
  • X-ray Crystallography : Resolves stereochemical ambiguities in the N-alkyl groups, if crystallized .

Q. What are the key physicochemical properties (e.g., solubility, melting point) and how are they determined experimentally?

  • Methodological Answer :

  • Melting Point : Differential Scanning Calorimetry (DSC) provides precise values (e.g., 42–43°C observed in analogues like Fluchloralin) .
  • Solubility : Partition coefficients (log P) are measured via shake-flask methods in octanol/water. Aqueous solubility is low (~10 ppm) due to hydrophobic trifluoromethyl and nitro groups .

Advanced Research Questions

Q. What are the degradation pathways of this compound in environmental or biological systems, and how are metabolites identified?

  • Methodological Answer : Soil degradation studies using ¹⁴C-labeled analogs reveal nitro-reduction to amine intermediates and hydrolytic cleavage of N-alkyl chains. Metabolites are characterized via LC-MS/MS and compared to synthetic standards. Anaerobic conditions favor reductive defluorination of the trifluoromethyl group .

Q. How can computational modeling (e.g., QSAR, molecular docking) predict the compound’s reactivity or biological activity?

  • Methodological Answer :

  • QSAR : Correlates substituent electronic effects (e.g., nitro’s electron-withdrawing nature) with herbicidal activity. Hammett constants (σ) and log P values predict membrane permeability .
  • Molecular Docking : Simulates binding to acetolactate synthase (ALS), a common herbicide target, using crystal structures (PDB: 1J4E) to evaluate steric compatibility with the trifluoromethyl group .

Q. What advanced analytical methods resolve contradictions in reported spectral data or physicochemical properties?

  • Methodological Answer : Discrepancies in boiling points (e.g., 339–361 K under varying pressures) are reconciled using reduced-pressure distillation coupled with gas chromatography (GC). Conflicting NMR shifts are addressed by solvent standardization (e.g., CDCl₃ vs. DMSO-d₆) and referencing to internal standards like TMS .

Q. How does the compound’s stability under varying pH and temperature conditions affect experimental design?

  • Methodological Answer : Accelerated stability studies (40°C/75% RH) with HPLC monitoring reveal hydrolysis susceptibility at extreme pH. Buffered solutions (pH 5–7) are recommended for long-term storage. Photodegradation is minimized using amber glassware and inert atmospheres .

Q. What ecotoxicological models are appropriate for assessing non-target organism impacts?

  • Methodological Answer :

  • Daphnia magna Acute Toxicity : EC₅₀ values determined via OECD Test 202.
  • Soil Microcosms : Evaluate microbial diversity shifts using 16S rRNA sequencing after exposure. Comparative studies with profluralin (CAS 26399-36-0) contextualize toxicity thresholds .

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